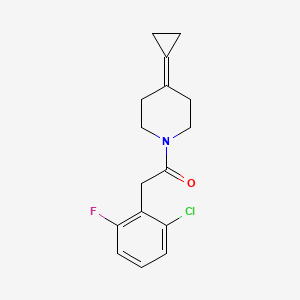![molecular formula C11H6F3N3 B2982656 2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile CAS No. 24115-33-1](/img/structure/B2982656.png)
2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The behavior of 3-anilinoenones towards carbon nucleophiles was explored, revealing new synthesis routes for nicotinonitrile, ethyl nicotinate, nicotinic acid, and dienamide derivatives through reactions with active methylene nitrile in various media. This study also delves into multicomponent reactions (MCRs) involving enaminone, aniline, and malononitrile, leading to the formation of 1,3,5-triacycl benzene derivatives and tetrahydropyridine derivatives upon treatment with N-phenyl cinnamamide and malononitrile, showcasing the compound's versatility in synthesis applications (Al-Omran et al., 2013).
Fluorescent Chemosensors
- A novel chemosensor based on a derivative of 2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile, specifically 2-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)malononitrile (M1), was developed for the highly sensitive and selective detection of cyanide anions. The receptor M1 exhibits significant fluorescence intensity changes upon interaction with cyanide, making it a promising tool for analytical applications (Chen et al., 2015).
Insecticidal Activity
- The compound [3,5-di-(α,α,α-trifluoromethyl)-N-ethyl-anilino] methylenemalononitrile, known by the code number MON-0856, was identified for its selective toxicity to insects, particularly Lepidoptera larvae, while exhibiting moderate activity against Coleoptera. This finding suggests potential applications in developing new, selective insecticides (Darlington et al., 1972).
Mecanismo De Acción
Target of Action
It’s structurally related to 2-methyl-3-(trifluoromethyl)aniline , which is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor , which plays a crucial role in neurological functions such as learning and memory.
Mode of Action
Given its structural similarity to 2-methyl-3-(trifluoromethyl)aniline , it might interact with its targets in a similar manner
Biochemical Pathways
If it indeed interacts with the nmda receptor like its structurally related compound , it could potentially influence pathways related to neurological functions and disorders.
Result of Action
If it interacts with the NMDA receptor like its structurally related compound , it could potentially have effects on neurological functions and disorders.
Propiedades
IUPAC Name |
2-[[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)9-2-1-3-10(4-9)17-7-8(5-15)6-16/h1-4,7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOUMWWEKBCSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
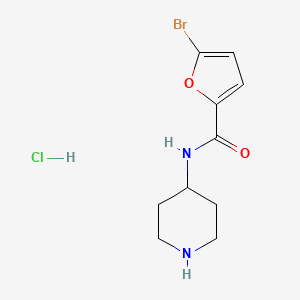
![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)
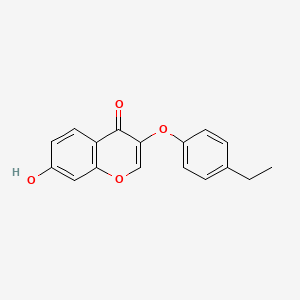
![N-benzyl-2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2982578.png)
![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)
![7-Fluoro-3-[[1-[2-(4-methylpyrazol-1-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2982580.png)
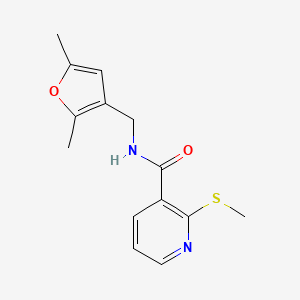
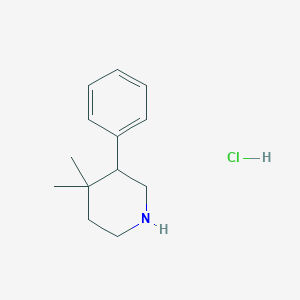
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)
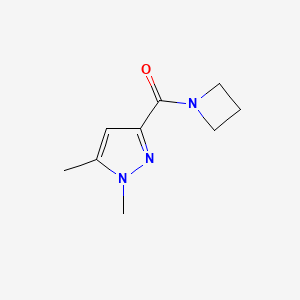
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)
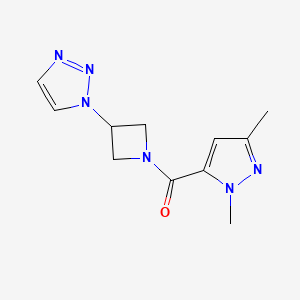
![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)
